Dimethyl 5-[(2-ethylhexanoyl)amino]-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Dimethyl 5-[(2-ethylhexanoyl)amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with a molecular formula of C18H25NO5S This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(2-ethylhexanoyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(2-ethylhexanoyl)amino]-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl 5-[(2-ethylhexanoyl)amino]-3-methylthiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(2-ethylhexanoyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-[(2-ethylhexanoyl)amino]isophthalate
- Dimethyl 5-[(2-ethylhexanoyl)amino]benzoate
Uniqueness
Dimethyl 5-[(2-ethylhexanoyl)amino]-3-methylthiophene-2,4-dicarboxylate is unique due to its thiophene ring structure, which imparts distinct chemical and biological properties compared to similar compounds with benzene or isophthalate rings. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H25NO5S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
dimethyl 5-(2-ethylhexanoylamino)-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C17H25NO5S/c1-6-8-9-11(7-2)14(19)18-15-12(16(20)22-4)10(3)13(24-15)17(21)23-5/h11H,6-9H2,1-5H3,(H,18,19) |
InChI Key |
JWBOXGYTHZFQIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=C(C(=C(S1)C(=O)OC)C)C(=O)OC |
Origin of Product |
United States |
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